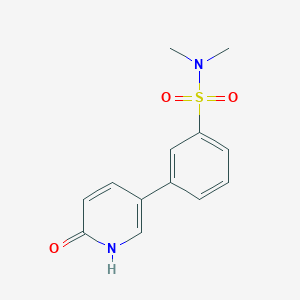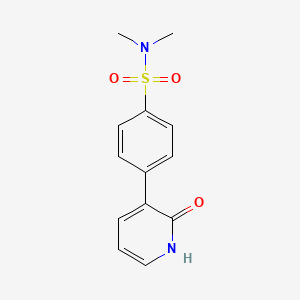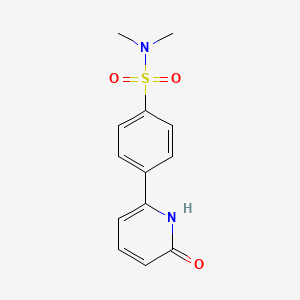
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% (5-(3-DMS)-2-HP) is an organic compound which has been studied extensively in scientific research for its various applications. 5-(3-DMS)-2-HP is a widely used reagent in organic synthesis, and has been used in many biochemical and physiological studies.
科学的研究の応用
5-(3-DMS)-2-HP has been studied extensively in scientific research for its various applications. It has been used in the synthesis of various organic compounds, including aryl sulfonamides, amino acid derivatives, and heterocyclic compounds. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and statins.
In addition, 5-(3-DMS)-2-HP has been used in the study of various biochemical and physiological processes. It has been used to study the mechanism of action of various enzymes, such as cytochrome P450 and nitric oxide synthase. It has also been used to study the effects of various drugs on the body, including the effects of statins on cholesterol levels.
作用機序
The mechanism of action of 5-(3-DMS)-2-HP is not fully understood. However, it is believed to act as a substrate for various enzymes, such as cytochrome P450 and nitric oxide synthase. It is also believed to interact with various receptors in the body, such as the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-DMS)-2-HP are not fully understood. However, it has been shown to have various effects on the body, including the inhibition of various enzymes and the activation of various receptors. It has also been shown to have anti-inflammatory effects, as well as anti-oxidant effects.
実験室実験の利点と制限
The advantages of using 5-(3-DMS)-2-HP in laboratory experiments include its low cost and availability, as well as its ability to act as a substrate for various enzymes and interact with various receptors in the body. However, there are some limitations to its use in laboratory experiments. For example, it can be toxic in high concentrations, and it can react with other compounds in the reaction mixture.
将来の方向性
There are many potential future directions for the use of 5-(3-DMS)-2-HP in scientific research. For example, it could be used to study the mechanism of action of various enzymes, as well as the effects of drugs on the body. It could also be used to synthesize various organic compounds, as well as pharmaceuticals. In addition, it could be used to study the biochemical and physiological effects of various compounds, as well as the effects of various drugs on the body. Finally, it could be used to study the effects of various environmental factors on the body.
合成法
5-(3-DMS)-2-HP is synthesized using a two-step process. The first step involves the condensation reaction of 3-dimethylsulfamoylphenol with pyridine-2-carbaldehyde. This reaction is carried out in the presence of a base such as sodium hydroxide. The second step involves the hydrolysis of the resulting product with hydrochloric acid to form 5-(3-DMS)-2-HP.
特性
IUPAC Name |
N,N-dimethyl-3-(6-oxo-1H-pyridin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-5-3-4-10(8-12)11-6-7-13(16)14-9-11/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPADCUDKGAVQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














